molecular formula C17H12F2N2O4 B11803260 3-((3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde

3-((3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde

Cat. No.: B11803260
M. Wt: 346.28 g/mol
InChI Key: FPYPSEOWENYCQC-UHFFFAOYSA-N
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Description

3-((3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is a complex organic compound that features a benzaldehyde group linked to a difluoromethoxyphenyl and oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde typically involves multiple steps. One common method starts with the preparation of the 2-(difluoromethoxy)phenyl precursor, which is then reacted with appropriate reagents to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-((3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of 3-((3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzoic acid.

    Reduction: Formation of 3-((3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-((3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The oxadiazole ring and difluoromethoxy group can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is unique due to the presence of both the oxadiazole ring and the difluoromethoxy group, which can impart distinct chemical and biological properties.

Biological Activity

3-((3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical formula:

  • Molecular Formula : C11_{11}H9_{9}F2_{2}N3_{3}O3_{3}
  • Molecular Weight : 251.19 g/mol

The structure includes a difluoromethoxy group attached to a phenyl ring, linked through an oxadiazole moiety to a methoxybenzaldehyde group.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related oxadiazole derivatives have shown promising results against various bacterial strains.

Compound MIC (μg/mL) Target Bacteria
3-Oxadiazole64 - 128Salmonella typhi
128Salmonella paratyphi B

These findings suggest that the compound may possess similar antibacterial properties due to structural similarities with known active compounds .

Antioxidant Activity

Antioxidant assays have demonstrated that compounds containing methoxy and oxadiazole groups can effectively scavenge free radicals. For example, the DPPH assay results for a related compound showed an IC50_{50} value indicating moderate antioxidant activity.

Assay IC50_{50} (mg/mL)
DPPH Inhibition0.0257
β-Carotene Bleaching0.0315
Ferrozine-Fe2+^2+ Complex Formation0.0185

These results highlight the potential of this compound as a natural antioxidant .

Anticancer Activity

Preliminary studies suggest that oxadiazole derivatives may exhibit anticancer properties through various mechanisms, including inhibition of cell proliferation and induction of apoptosis in cancer cells. Specific studies have shown that similar compounds can inhibit growth in cancer cell lines with IC50_{50} values ranging from low micromolar to sub-micromolar concentrations.

Case Studies

  • Antibacterial Activity : A study on a related oxadiazole derivative indicated effective inhibition against multidrug-resistant bacteria, emphasizing the potential use of such compounds in developing new antibiotics .
  • Antioxidant Efficacy : Research involving the evaluation of antioxidant properties showed significant free radical scavenging activity in vitro, suggesting that these compounds could be beneficial in preventing oxidative stress-related diseases .

Properties

Molecular Formula

C17H12F2N2O4

Molecular Weight

346.28 g/mol

IUPAC Name

3-[[3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde

InChI

InChI=1S/C17H12F2N2O4/c18-17(19)24-14-7-2-1-6-13(14)16-20-15(25-21-16)10-23-12-5-3-4-11(8-12)9-22/h1-9,17H,10H2

InChI Key

FPYPSEOWENYCQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)COC3=CC=CC(=C3)C=O)OC(F)F

Origin of Product

United States

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